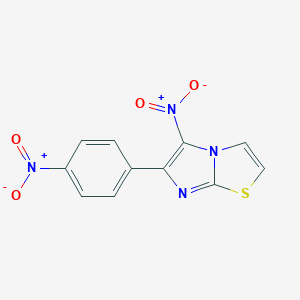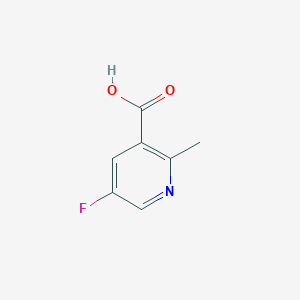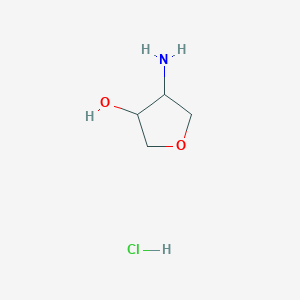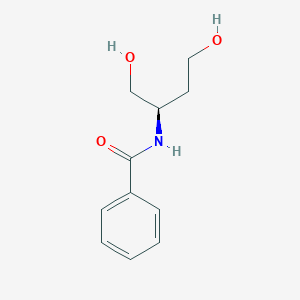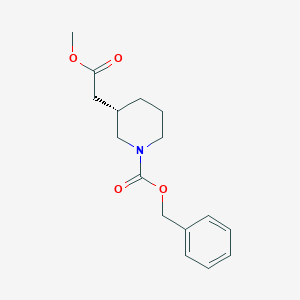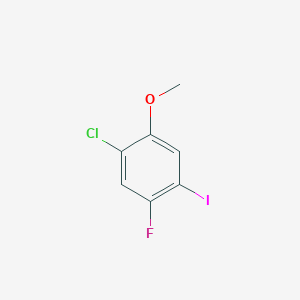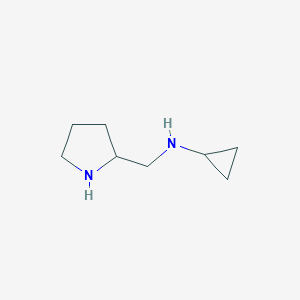![molecular formula C12H10FNO B059471 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole CAS No. 1261268-98-7](/img/structure/B59471.png)
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated tetrazoles, including 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole, often involves cycloaddition reactions or the interaction of azides with fluorinated nitriles. For instance, 5-(Fluorodinitromethyl)-2H-tetrazole derivatives have been prepared by the cycloaddition reaction of HN3 with F(NO2)2CCN, showcasing a method for incorporating fluorine and nitro groups into the tetrazole ring, which significantly influences the compound's reactivity and properties (Haiges & Christe, 2015).
Molecular Structure Analysis
The molecular structure of fluorinated tetrazoles is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planarity of the tetrazole ring and the spatial arrangement of the fluorinated phenyl groups, which are critical for understanding the compound's interaction with biological targets and its stability. The structural elucidation of similar compounds has been achieved through comprehensive characterization methods, including multinuclear NMR, IR spectroscopy, and crystal structure determinations, providing insight into the compounds' molecular geometry and electronic properties (Haiges & Christe, 2015).
Wissenschaftliche Forschungsanwendungen
Applications in Pharmacophore Design and Drug Development
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole, due to its fluorinated phenyl structure, finds importance in pharmacophore design for developing selective inhibitors targeting specific proteins or enzymes. The addition of fluorine atoms to pharmaceutical compounds often enhances their metabolic stability, bioavailability, and binding selectivity. A notable application involves the design of p38α MAP kinase inhibitors, which play a crucial role in proinflammatory cytokine release. These inhibitors utilize a fluorinated phenyl ring for higher binding selectivity and potency, demonstrating the critical role of fluorinated compounds in medicinal chemistry (Scior et al., 2011).
Enhancing Antitubercular Agents
The trifluoromethyl group, a component of the fluorinated phenyl structure, has been identified as a significant pharmacophore in antitubercular drug design. It is shown that the incorporation of this group into antitubercular agents can significantly improve their pharmacodynamic and pharmacokinetic properties. This emphasizes the potential of fluorinated compounds in enhancing the efficacy of antitubercular medications (Thomas, 1969).
Green Chemistry and Fluoroalkylation Reactions
The importance of fluorine-containing compounds extends into green chemistry, where fluoroalkylation reactions, including those involving trifluoromethylated groups, are explored in aqueous media. These reactions are essential for developing new pharmaceuticals, agrochemicals, and functional materials, demonstrating the versatility and environmental benefits of using fluorinated compounds in organic synthesis (Song et al., 2018).
Contribution to Antimalarial Drug Discovery
Fluorinated scaffolds, including those with trifluoromethyl groups, are valuable in designing new antimalarial drugs. The unique physicochemical properties of fluorine, such as high electron affinity and lipophilicity, contribute to the high potency of organofluorinated molecules against malaria, underscoring the potential of fluorinated compounds in developing novel antimalarial therapies (Upadhyay et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N4/c9-6-2-1-4(7-13-15-16-14-7)3-5(6)8(10,11)12/h1-3H,(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVSIDVPRVJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
CAS RN |
1261268-98-7 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



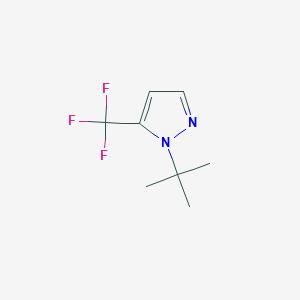
![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)
